beta-Estradiol 17-acetate
Overview
Description
Beta-Estradiol 17-acetate: is a synthetic derivative of the naturally occurring hormone estradiol. It is an estrogen ester, specifically the C17β acetate ester of estradiol. This compound is known for its role in hormone replacement therapy and various medical applications due to its estrogenic properties .
Mechanism of Action
Target of Action
Beta-Estradiol 17-acetate, also known as Estradiol 17-acetate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . Its primary targets are the Estrogen Receptors (ER), including ERα and ERβ subtypes, which are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .
Mode of Action
As a pro-drug of estradiol, this compound has the same downstream effects within the body through binding to the Estrogen Receptor (ER) . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . Ester pro-drugs of estradiol are therefore considered to be bioidentical forms of estrogen .
Biochemical Pathways
Estradiol influences several biological processes related to cancer malignancy in ER+ breast cancer . It up-regulates energy metabolic pathways, cellular proliferation, and tumor invasiveness . The mitogen-activated protein kinase (MAPK) cascade and the cyclic-AMP-responsive element-binding protein signaling pathway also respond rapidly to Estradiol and have been implicated in its neuroprotective effects .
Pharmacokinetics
Estradiol is commonly synthesized as a pro-drug ester for oral or intramuscular administration due to its low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It is involved in a number of organ functions, significantly associated with brain functions including neuroprotection, neurogenesis, and synaptic plasticity . It also maintains bone homeostasis, and hence is preferred for osteoporosis therapy .
Action Environment
This compound is discharged consistently and directly into surface waters with wastewater treatment plants (WWPTs) effluents, disposal sludges, and in storm-water runoff . Its presence in the environment can cause issues ranging from the feminization of males to inhibiting plant growth . Therefore, establishing national and international standards with detailed guidelines for advanced treatment systems is crucial to mitigate global pollution .
Biochemical Analysis
Biochemical Properties
Beta-Estradiol 17-acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Estradiol 17-acetate can be synthesized through the esterification of beta-estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as liquid chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Beta-Estradiol 17-acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield beta-estradiol and acetic acid.
Oxidation: It can be oxidized to form estrone acetate.
Reduction: Reduction reactions can convert it back to beta-estradiol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Beta-estradiol and acetic acid.
Oxidation: Estrone acetate.
Reduction: Beta-estradiol.
Scientific Research Applications
Beta-Estradiol 17-acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Medicine: Utilized in hormone replacement therapy for the treatment of menopausal symptoms and osteoporosis.
Industry: Employed in the development of pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Estradiol acetate: Another ester of estradiol, used in hormone replacement therapy.
Estradiol benzoate: A pro-drug ester of estradiol with similar applications.
Estradiol cypionate: An ester used for sustained release in hormone therapy.
Uniqueness: Beta-Estradiol 17-acetate is unique due to its specific esterification at the C17β position, which influences its pharmacokinetics and biological activity. This specific esterification allows for different metabolic pathways and durations of action compared to other estradiol esters .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHOQNJVHDHYRN-SLHNCBLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938492 | |
Record name | Estradiol 17beta-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1743-60-8 | |
Record name | Estradiol, 17-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1743-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Estradiol 17-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol 17beta-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (17β)-3-Hydroxyestra-1,3,5(10)-trien-17-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL 17-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VM9HO33RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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